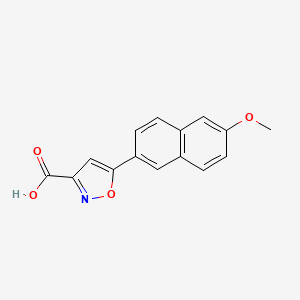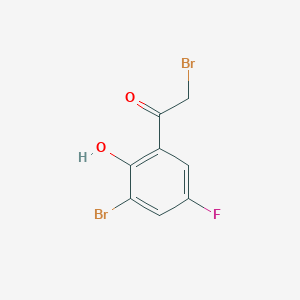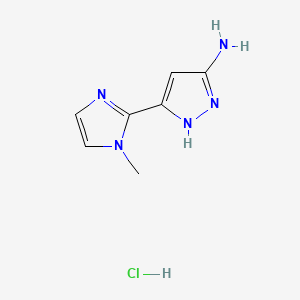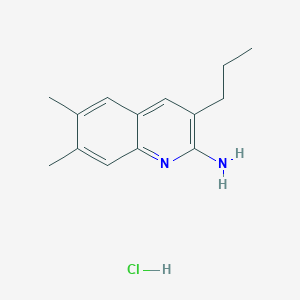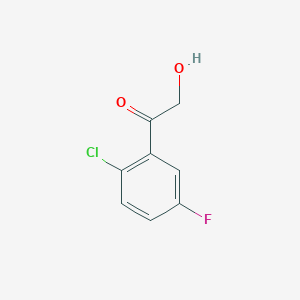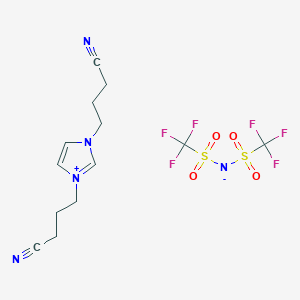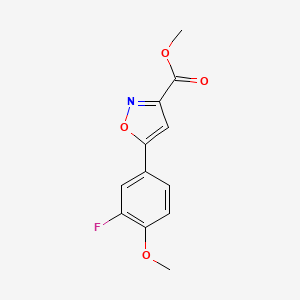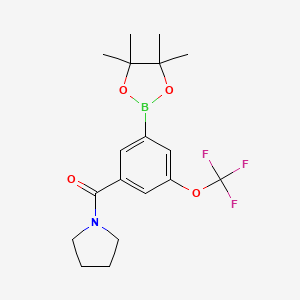
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a boronate ester, and a trifluoromethoxy-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 3-bromo-5-(trifluoromethoxy)benzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Coupling with Pyrrolidine: The boronate ester is then coupled with pyrrolidine using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It can be used as a probe to study biological processes involving boron-containing compounds.
Catalysis: The boronate ester group can be utilized in catalytic processes, including Suzuki-Miyaura cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone depends on its application:
In Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.
In Catalysis: The boronate ester group can facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in having a boronic acid group but lacks the pyrrolidine and trifluoromethoxy groups.
Trifluoromethoxybenzene: Similar in having a trifluoromethoxy group but lacks the boronate ester and pyrrolidine groups.
Pyrrolidine: Similar in having a pyrrolidine ring but lacks the boronate ester and trifluoromethoxy groups.
Uniqueness
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone is unique due to the combination of its boronate ester, trifluoromethoxy-substituted phenyl group, and pyrrolidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propiedades
Fórmula molecular |
C18H23BF3NO4 |
|---|---|
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
pyrrolidin-1-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C18H23BF3NO4/c1-16(2)17(3,4)27-19(26-16)13-9-12(15(24)23-7-5-6-8-23)10-14(11-13)25-18(20,21)22/h9-11H,5-8H2,1-4H3 |
Clave InChI |
UCGAOEBULLSBRH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


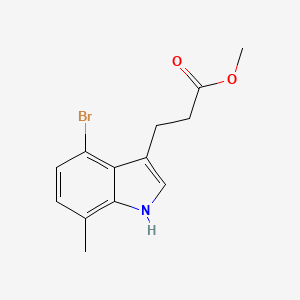
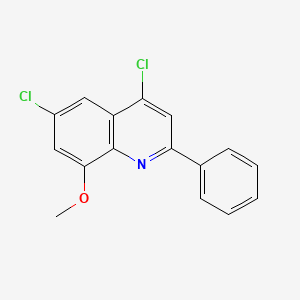
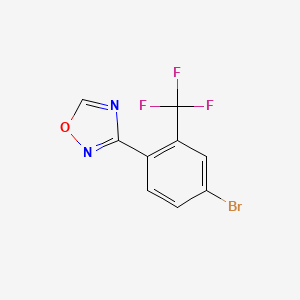
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
